2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 361186-71-2
VCID: VC15644752
InChI: InChI=1S/C25H25ClN2O3/c1-3-14-28-24(27-22-7-5-4-6-21(22)25(28)29)17-8-13-23(30-2)18(15-17)16-31-20-11-9-19(26)10-12-20/h4-13,15,24,27H,3,14,16H2,1-2H3
SMILES:
Molecular Formula: C25H25ClN2O3
Molecular Weight: 436.9 g/mol

2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one

CAS No.: 361186-71-2

Cat. No.: VC15644752

Molecular Formula: C25H25ClN2O3

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one - 361186-71-2

Specification

CAS No. 361186-71-2
Molecular Formula C25H25ClN2O3
Molecular Weight 436.9 g/mol
IUPAC Name 2-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-3-propyl-1,2-dihydroquinazolin-4-one
Standard InChI InChI=1S/C25H25ClN2O3/c1-3-14-28-24(27-22-7-5-4-6-21(22)25(28)29)17-8-13-23(30-2)18(15-17)16-31-20-11-9-19(26)10-12-20/h4-13,15,24,27H,3,14,16H2,1-2H3
Standard InChI Key IWMBPZKTIXSHIH-UHFFFAOYSA-N
Canonical SMILES CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Nomenclature

The compound belongs to the dihydroquinazolinone class, characterized by a partially saturated quinazoline core. Its IUPAC name, 2-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-3-propyl-1,2-dihydroquinazolin-4-one, reflects the following structural features:

  • A dihydroquinazolin-4-one backbone with a propyl substituent at position 3.

  • A 4-chlorophenoxymethyl group attached to position 3 of the phenyl ring.

  • A methoxy group at position 4 of the same phenyl ring.

The molecular formula is C25H25ClN2O3, with a molecular weight of 436.9 g/mol. The stereochemistry and electronic distribution are critical for its biological interactions, particularly in enzyme inhibition.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves cyclocondensation reactions between anthranilamide derivatives and aldehydes or electrophiles. Key steps include:

  • Formation of the dihydroquinazolinone core via acid-catalyzed cyclization.

  • Introduction of the 4-chlorophenoxymethyl group through nucleophilic substitution or Mitsunobu reactions.

  • Propyl chain incorporation using alkylation or reductive amination.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are pivotal for structural confirmation. Representative 13C NMR^{13}\text{C NMR} data includes:

Carbon PositionChemical Shift (ppm)
Quinazoline Core C=O~160
Phenolic C-OCH3_3~55

Mass spectrometry typically reveals a molecular ion peak at m/z 437 ([M+H]+^+). Purity assessments via HPLC show retention times dependent on mobile phase composition, with >95% purity achievable through gradient elution.

Physicochemical Properties

The compound’s logP value (estimated at ~3.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . Key properties include:

  • Aqueous solubility: ~50 μM at pH 7.4, enhanced by polar substituents .

  • Melting point: 180–185°C (decomposition observed above 200°C).

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.

Pharmacokinetics and Metabolic Stability

Metabolic Pathways

Hepatic clearance involves cytochrome P450-mediated oxidation, particularly CYP3A4/5. Introducing heterocycles (e.g., pyrazole) at the 8-position reduces intrinsic clearance:

Compound ModificationHuman CLint_{\text{int}} (μL/min/mg)
Parent scaffold58
8-Pyrazole analog5.4

In Vivo Efficacy

In murine malaria models, the lead analog S-WJM992 achieves >90% parasite reduction at 50 mg/kg, with a half-life of ~8 hours .

Challenges and Future Directions

While dihydroquinazolinones exhibit potent antimalarial activity, challenges include:

  • Metabolic instability: Requires structural tweaks to reduce CYP affinity.

  • Resistance emergence: PfATP4 mutations necessitate combination therapies.

Future research should prioritize prodrug strategies and nanoparticle delivery to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator